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Introduction
This document provides detailed application notes and protocols for the use of 16α-[18F]fluoro-

17β-estradiol ([18F]FES) Positron Emission Tomography (PET) imaging to quantitatively

assess the target engagement of Rintodestrant, an oral selective estrogen receptor degrader

(SERD). Rintodestrant is under investigation for the treatment of estrogen receptor-positive

(ER+) breast cancer. [18F]FES is a radiolabeled analog of estradiol that binds to the estrogen

receptor, allowing for in vivo visualization and quantification of ER expression and occupancy.

By comparing [18F]FES uptake before and during Rintodestrant treatment, researchers can

obtain direct evidence of the drug's mechanism of action and its effectiveness in blocking the

target receptor.

Principle and Applications
Rintodestrant is an oral SERD that functions by competitively binding to and inducing the

degradation of the estrogen receptor.[1] This dual mechanism of action aims to overcome

resistance to other endocrine therapies. [18F]FES PET imaging serves as a powerful

pharmacodynamic biomarker to confirm and quantify the degree of ER engagement by

Rintodestrant in both tumor tissues and other ER-rich tissues.
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Key Applications:

Proof of Mechanism: Demonstrate that Rintodestrant effectively binds to and blocks the

estrogen receptor in vivo.

Dose Optimization: Inform dose-selection in clinical trials by correlating Rintodestrant
dosage with the extent of ER occupancy.

Response Prediction: Preliminary evidence suggests that the absence of ER expression on

a baseline [18F]FES PET scan may predict a lack of response to Rintodestrant.[2]

Monitoring Therapy: Assess the continued target engagement and potential for acquired

resistance during long-term treatment.[2]

Patient Selection: Identify patients with ER-positive tumors who are most likely to benefit

from Rintodestrant therapy.

Quantitative Data Summary
The following tables summarize quantitative data from a clinical trial (NCT03455270)

investigating [18F]FES PET in patients with ER+ metastatic breast cancer treated with

Rintodestrant.

Table 1: Biodistribution of [18F]FES in ER-Expressing Healthy Tissues During Rintodestrant
Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://meetings.asco.org/abstracts-presentations/254483
https://meetings.asco.org/abstracts-presentations/254483
https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://www.benchchem.com/product/b3325236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Timepoint
Median Change in
SUV from Baseline
(%)

Median Change in
TBR from Baseline
(%)

Uterus
Interim (4-6 weeks on

Rintodestrant)
-50.6% -58.5%

After Treatment

Discontinuation
-21.5% -37.9%

Pituitary Gland
Interim (4-6 weeks on

Rintodestrant)
-39.0% -48.3%

After Treatment

Discontinuation
-14.2% -26.0%

SUV: Standardized Uptake Value; TBR: Target-to-Blood Ratio.

Table 2: [18F]FES Uptake in Tumor Lesions During Rintodestrant Treatment[2]

Timepoint Observation Quantitative Finding

Baseline
[18F]FES-positive lesions

identified.
-

On-treatment

No [18F]FES uptake in any of

the baseline [18F]FES-positive

lesions.

Complete blockade of tracer

uptake.

At Progression (≤ 1-2 half-lives

of Rintodestrant)

[18F]FES uptake remained

blocked.
Continued target engagement.

At Progression (≥ 5 days after

end of treatment)
[18F]FES uptake was restored.

Reversibility of target

blockade.
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Inclusion Criteria: Patients must have a confirmed diagnosis of ER-positive, HER2-negative

metastatic breast cancer. ER positivity is typically determined by immunohistochemistry

(IHC) on a recent tumor biopsy.

Exclusion Criteria: Patients who have recently received other endocrine therapies that could

interfere with [18F]FES binding should undergo an appropriate washout period.

Patient Preparation: No specific dietary restrictions are required. Patients should be well-

hydrated. A pregnancy test should be performed in women of childbearing potential.

[18F]FES PET/CT Imaging Protocol
This protocol is based on the imaging performed in the NCT03455270 trial.

Radiotracer Administration:

Administer approximately 200 MBq (±10%) of [18F]FES intravenously.

The injection should be a slow bolus over 1-2 minutes.

Uptake Phase:

The patient should rest comfortably for 60 minutes after injection to allow for radiotracer

distribution and uptake.

Imaging Acquisition:

Dynamic Imaging (Optional but Recommended for Pharmacokinetic Modeling): A 50-

minute dynamic PET/CT scan of the thorax can be initiated immediately after [18F]FES

administration.

Whole-Body Imaging: A whole-body PET/CT scan should be performed at 60 minutes

post-injection. The scan should cover from the skull base to the mid-thigh.

CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan should be

acquired immediately before the PET scan.

Imaging Schedule:
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Baseline Scan: Performed before the initiation of Rintodestrant treatment.

On-Treatment Scan: Performed 4-6 weeks after starting Rintodestrant to assess target

engagement.

End of Treatment/Progression Scan: Can be performed to evaluate changes in ER

expression and target engagement.

Data Analysis
Image Reconstruction: PET images should be reconstructed using an ordered subset

expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and

random coincidences.

Region of Interest (ROI) Definition:

Tumor lesions are identified on the baseline [18F]FES PET scan and corresponding CT

images.

ROIs are drawn around visually identifiable tumor lesions.

ROIs are also placed in healthy reference tissues (e.g., liver, lung, muscle, and blood pool

via the descending aorta).

Quantitative Analysis:

Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated for each tumor

lesion and healthy tissue ROI.

Receptor Occupancy: The percentage of ER occupancy by Rintodestrant can be

calculated using the following formula: Receptor Occupancy (%) = (1 -

(SUVmax_ontreatment / SUVmax_baseline)) * 100

Target-to-Blood Ratio (TBR): Calculated as the ratio of the SUVmean in the target lesion

to the SUVmean in the blood pool.
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Caption: Estrogen Receptor Signaling and Rintodestrant's Mechanism of Action.
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Caption: Experimental Workflow for Measuring Target Engagement with [18F]FES PET.
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Caption: Logical Relationship for Determining Target Engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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